An In-depth Technical Guide to 2,6-Dichlorobenzal Chloride and Related Compounds
An In-depth Technical Guide to 2,6-Dichlorobenzal Chloride and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Dichlorobenzal chloride, alongside a detailed exploration of its closely related and more commonly utilized analogues in research and development: 2,6-Dichlorobenzoyl chloride and 2,6-Dichlorobenzyl chloride. Given the extensive availability of technical data for the 'benzoyl' and 'benzyl' derivatives, this document will focus on their properties, synthesis, and applications, which are of significant interest to the scientific community.
The Chemical Abstracts Service (CAS) number for 2,6-Dichlorobenzal chloride is 81-19-6 [1]. This compound is also known as α,α,2,6-Tetrachlorotoluene.
Due to their widespread use as versatile intermediates in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science, this guide will primarily focus on the following two compounds.
Compound Identification and Properties
A clear distinction between these three compounds is crucial for laboratory applications. Their chemical structures and key identifiers are summarized below.
| Property | 2,6-Dichlorobenzal chloride | 2,6-Dichlorobenzoyl chloride | 2,6-Dichlorobenzyl chloride |
| CAS Number | 81-19-6[1] | 4659-45-4[2] | 2014-83-7[3] |
| Synonyms | α,α,2,6-Tetrachlorotoluene | - | α,2,6-Trichlorotoluene[3][4] |
| Molecular Formula | C₇H₄Cl₄[1] | C₇H₃Cl₃O[5][6] | C₇H₅Cl₃[4][7] |
| Molecular Weight | 229.92 g/mol [1] | 209.46 g/mol | 195.47 g/mol [4] |
| Physical Form | - | Colorless to light yellow liquid | White or colorless powder/lump[3] |
| Boiling Point | 124-126 °C at 16 mmHg[1] | 142-143 °C at 21 mmHg | - |
| Melting Point | - | 15-17 °C | 36.0 to 39.0 °C[3] |
| Density | 1.520 g/mL at 20 °C[1] | 1.462 g/mL at 25 °C | - |
2,6-Dichlorobenzoyl Chloride: A Core Intermediate
2,6-Dichlorobenzoyl chloride (CAS No: 4659-45-4) is a highly significant reagent, primarily due to the steric hindrance and electron-withdrawing effects of the two ortho chlorine atoms, which influence its reactivity[2].
Synthesis and Experimental Protocols
The most common methods for preparing 2,6-Dichlorobenzoyl chloride involve the chlorination of 2,6-dichlorobenzoic acid.
Protocol 1: Chlorination using Thionyl Chloride
This is a conventional and widely used method for both laboratory and industrial-scale production[2].
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Reaction Principle: 2,6-dichlorobenzoic acid is heated with an excess of thionyl chloride (SOCl₂), often under reflux conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism[2]. The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are easily removed, simplifying product purification[2].
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Detailed Methodology:
-
Combine 2,6-dichlorobenzoic acid with an excess of thionyl chloride in a reaction vessel equipped with a reflux condenser.
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Heat the mixture to reflux. The reaction progress can be monitored using in-situ FTIR spectroscopy to observe the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride C=O stretch[2].
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Once the reaction is complete, remove the excess thionyl chloride by distillation[2].
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The crude 2,6-Dichlorobenzoyl chloride can be further purified by vacuum distillation.
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The reaction mechanism is initiated by the attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride, leading to a protonated chlorosulfite intermediate. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon results in the final product[2].
Applications in Research and Drug Development
The unique structural features of 2,6-Dichlorobenzoyl chloride make it a valuable building block in several areas:
-
Pharmaceutical Synthesis: It is a key intermediate in the development of novel therapeutics. For example, it has been used in a substrate activity screening method to develop non-peptidic inhibitors of cysteine and serine proteases.
-
Agrochemical Development: The dichloro-substituted phenyl ring is a crucial pharmacophore in certain classes of pesticides, including insecticides and herbicides[2].
-
Organic Synthesis: It participates in the esterification of amino acids to resins, a key step in solid-phase peptide synthesis. It has also been used in the total synthesis of natural products like (-)-aspicilin.
The workflow for utilizing this compound in fragment-based inhibitor discovery is a prime example of its application in modern drug development.
2,6-Dichlorobenzyl Chloride: A Versatile Building Block
2,6-Dichlorobenzyl chloride (CAS No: 2014-83-7), also known as α,2,6-Trichlorotoluene, is another highly reactive and indispensable intermediate[8].
Synthesis and Experimental Protocols
The synthesis of 2,6-Dichlorobenzyl chloride typically involves the side-chain chlorination of 2,6-dichlorotoluene.
Protocol 2: Radical Chlorination of 2,6-Dichlorotoluene
This method relies on a free-radical chain reaction, usually initiated by UV light or a chemical initiator.
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Reaction Principle: 2,6-dichlorotoluene is reacted with chlorine gas (Cl₂) under light conditions. The light initiates the homolytic cleavage of chlorine, and the resulting chlorine radical abstracts a hydrogen atom from the methyl group, leading to the formation of the benzyl chloride[9].
-
Detailed Methodology:
-
Dissolve 2,6-dichlorotoluene in a suitable solvent in a reactor equipped for photochemical reactions.
-
Add a catalytic amount of a radical initiator (e.g., AIBN), though UV light is often sufficient.
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While stirring and maintaining the reaction temperature (e.g., 60-120°C), bubble chlorine gas through the solution under UV irradiation[9].
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Monitor the reaction by Gas Chromatography (GC) to follow the conversion of the starting material.
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Upon completion, wash the reaction mixture with water and an alkaline solution to remove HCl and unreacted chlorine[9].
-
The product is isolated after solvent removal and can be purified by crystallization[9].
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Applications
This compound serves as a precursor in a wide range of applications:
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Pharmaceuticals and Agrochemicals: It is a crucial starting material for synthesizing active ingredients in drugs and crop protection agents like fungicides and herbicides[8][9].
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Other Industries: It is also used as a raw material in the production of dyes, fragrances, synthetic resins, and even in cosmetic and oral care product formulations[8][9].
Safety and Handling
Both 2,6-Dichlorobenzoyl chloride and 2,6-Dichlorobenzyl chloride are hazardous materials that require careful handling.
| Hazard Information | 2,6-Dichlorobenzoyl chloride | 2,6-Dichlorobenzyl chloride |
| GHS Pictograms | GHS05 (Corrosion) | GHS05 (Corrosion)[7] |
| Hazard Statements | H314: Causes severe skin burns and eye damage[5][10]. | H314: Causes severe skin burns and eye damage[7][11]. H317: May cause an allergic skin reaction[11]. H351: Suspected of causing cancer[11]. H410: Very toxic to aquatic life with long lasting effects[11]. |
| Personal Protective Equipment (PPE) | Faceshields, chemical-resistant gloves, goggles, Type ABEK respirator filter. | Protective gloves, protective clothing, eye protection, face protection[11]. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. Moisture sensitive[12]. | Store in original, tightly sealed containers in a cool, dry, well-ventilated area[11]. |
| First Aid (Skin Contact) | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[10]. | Immediately flush body and clothes with large amounts of water. Remove all contaminated clothing and wash skin with running water[11]. |
Note: Always consult the material safety data sheet (MSDS) before handling these chemicals. Work should be performed in a well-ventilated fume hood[10][13].
References
- 1. 2,6-Dichlorobenzal chloride | 81-19-6 [chemicalbook.com]
- 2. 2,6-Dichlorobenzoyl chloride | 4659-45-4 | Benchchem [benchchem.com]
- 3. 2,6-Dichlorobenzyl Chloride | 2014-83-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. 2,6-Dichlorobenzoyl chloride | C7H3Cl3O | CID 78392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-Dichlorobenzoyl chloride [webbook.nist.gov]
- 7. 2,6-Dichlorobenzyl chloride | C7H5Cl3 | CID 74832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. CN109721464A - The synthetic method of one kind 2,6- dichlorobenzyl chloride - Google Patents [patents.google.com]
- 10. aksci.com [aksci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. fishersci.com [fishersci.com]
